![molecular formula C9H8ClF3O3S B1406364 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706435-16-6](/img/structure/B1406364.png)
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound . It is an orange liquid at room temperature . Its molecular formula is C9H8ClF3O3S, with an average mass of 288.671 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3O3S/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is an orange liquid at room temperature . Its molecular weight is 288.671 Da . The InChI code is 1S/C9H8ClF3O3S/c1-5-3-6(9(14)15)4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3 .Scientific Research Applications
Pharmaceutical Intermediate
This compound can serve as an intermediate in pharmaceutical synthesis. It is a part of the organic sulfonyl group, which is often used in the creation of various medicinal compounds due to its reactivity and ability to act as a leaving group in chemical reactions .
Palladium-Catalyzed Desulfitative Arylation
It may be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole through palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .
Custom Synthesis
The compound is available for custom synthesis, indicating its use in specialized chemical reactions and potentially in the development of new materials or chemicals .
Mechanism of Action
Mode of Action
The mode of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is likely to involve electrophilic substitution reactions . The sulfonyl chloride group (-SO2Cl) is highly reactive and can be replaced by nucleophiles, leading to the formation of sulfonamides or sulfonic esters.
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles can significantly influence the reactivity and stability of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride . For instance, it is sensitive to moisture and should be stored under inert gas at low temperatures .
properties
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O3S/c1-5-3-6(17(10,14)15)4-7(8(5)16-2)9(11,12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKHXWJNHJRFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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